molecular formula C21H22N2O2S B5499313 2,4,6-trimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide

2,4,6-trimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide

Katalognummer B5499313
Molekulargewicht: 366.5 g/mol
InChI-Schlüssel: KJEPYSQAGBZWEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4,6-trimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Wirkmechanismus

2,4,6-trimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide is a selective inhibitor of the Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the signaling pathway of B-cell receptor (BCR) and Toll-like receptor (TLR) signaling. By inhibiting BTK, 2,4,6-trimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide prevents the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
2,4,6-trimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. The compound has also demonstrated good tissue penetration and distribution, with high concentrations observed in lymphoid tissues.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2,4,6-trimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide is its selectivity for BTK, which reduces the risk of off-target effects. However, the compound has also been shown to have some limitations, such as the potential for drug resistance and the need for combination therapy to achieve optimal efficacy.

Zukünftige Richtungen

There are several future directions for the development of 2,4,6-trimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide. One area of focus is the identification of biomarkers that can predict response to the compound. Another direction is the development of combination therapies that can enhance the efficacy of 2,4,6-trimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide. In addition, there is a need for further clinical studies to evaluate the safety and efficacy of the compound in different types of cancer and in combination with other treatments.
Conclusion:
2,4,6-trimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide is a promising small molecule inhibitor that has shown potent anti-cancer activity in preclinical studies. The compound has a selective mechanism of action and a favorable pharmacokinetic profile. However, further studies are needed to evaluate the safety and efficacy of 2,4,6-trimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide in clinical settings and to identify strategies to overcome potential limitations.

Synthesemethoden

The synthesis of 2,4,6-trimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide involves several steps, including the reaction of 4-(4-pyridinylmethyl)benzenesulfonyl chloride with 2,4,6-trimethylaniline in the presence of a base. The resulting product is then purified using column chromatography. The yield of the synthesis is around 40%, and the purity of the final product is greater than 95%.

Wissenschaftliche Forschungsanwendungen

2,4,6-trimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and multiple myeloma. The compound has been shown to inhibit the growth and survival of cancer cells both in vitro and in vivo. In addition, 2,4,6-trimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide has been found to enhance the efficacy of other cancer treatments, such as chemotherapy and immunotherapy.

Eigenschaften

IUPAC Name

2,4,6-trimethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-15-12-16(2)21(17(3)13-15)26(24,25)23-20-6-4-18(5-7-20)14-19-8-10-22-11-9-19/h4-13,23H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEPYSQAGBZWEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-trimethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.